molecular formula C26H28ClN3O5S-2 B15060157 2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate

2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate

Cat. No.: B15060157
M. Wt: 530.0 g/mol
InChI Key: UTZJGAZPPBNVIR-UHFFFAOYSA-L
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Description

2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorodiphenylmethane. This intermediate is then reacted with 1-(4-bromobutyl)piperazine to yield 4-[4-(4-chlorophenyl)-phenylmethoxy]butylpiperazine. Finally, this compound is cyclized with 2-bromo-1,3-thiazole to produce the desired thiazole derivative. The oxalate salt is formed by reacting the thiazole derivative with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine moiety.

    Trazodone: An antidepressant with a related piperazine structure.

    Chlorpheniramine: Another antihistamine with a chlorophenyl group.

Uniqueness

2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate is unique due to its combination of a thiazole ring, piperazine moiety, and chlorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C26H28ClN3O5S-2

Molecular Weight

530.0 g/mol

IUPAC Name

2-[4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate

InChI

InChI=1S/C24H28ClN3OS.C2H2O4/c25-22-10-8-21(9-11-22)23(20-6-2-1-3-7-20)29-18-5-4-13-27-14-16-28(17-15-27)24-26-12-19-30-24;3-1(4)2(5)6/h1-3,6-12,19,23H,4-5,13-18H2;(H,3,4)(H,5,6)/p-2

InChI Key

UTZJGAZPPBNVIR-UHFFFAOYSA-L

Canonical SMILES

C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CS4.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

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